ZD-9379 is derived from the class of compounds known as NMDA receptor antagonists, which play a critical role in modulating excitatory neurotransmission in the central nervous system. This compound is particularly noted for its ability to penetrate the blood-brain barrier effectively, enhancing its potential utility in treating central nervous system disorders .
The synthesis of ZD-9379 involves several key steps that begin with the formation of its core structure, followed by functional group modifications to enhance its biological activity. Although specific proprietary details of the synthetic route are not publicly disclosed, it typically includes:
For industrial-scale production, methods would likely utilize batch or continuous flow reactors to optimize yields while ensuring high purity levels. Quality control measures are essential to maintain consistency and regulatory compliance during production.
ZD-9379 has a molecular formula of C₁₉H₁₄ClN₃O₄ and a molecular weight of approximately 383.79 g/mol. The compound's structure features:
The three-dimensional conformation of ZD-9379 allows it to effectively interact with the glycine site on the NMDA receptor, facilitating its antagonistic action .
The compound's lipophilicity is indicated by its calculated logP value, which supports its ability to cross biological membranes effectively. This property is crucial for its neuroactive profile .
ZD-9379 can undergo various chemical reactions, including:
Common reagents in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium azide for substitution reactions. Reaction conditions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
The products resulting from these reactions depend on the specific modifications applied. For example, oxidation may yield hydroxylated derivatives, while substitution could introduce new functional groups that enhance therapeutic efficacy.
ZD-9379 exerts its pharmacological effects primarily by binding to the glycine site on the NMDA receptor. This binding inhibits receptor activity, thereby preventing excessive calcium influx into neurons—a critical factor in excitotoxicity and neuronal damage. The compound's ability to penetrate the blood-brain barrier significantly enhances its effectiveness in targeting central nervous system disorders .
ZD-9379 exhibits several notable physical and chemical properties:
These properties are essential for understanding how ZD-9379 behaves in biological systems and its potential efficacy as a therapeutic agent .
ZD-9379 has diverse applications across various scientific fields:
The compound's unique properties make it valuable in developing new neuroprotective agents and advancing research in drug development targeting NMDA receptors .
The N-methyl-D-aspartate (NMDA) receptor plays a pivotal role in excitatory neurotransmission, synaptic plasticity, and learning. However, pathological overactivation of these receptors triggers calcium overload, mitochondrial dysfunction, and oxidative stress, leading to neuronal death—a process termed excitotoxicity. This mechanism is a principal driver of ischemic brain injury following stroke [5] [7]. Early NMDA antagonists targeted the glutamate-binding or channel pore sites but often caused psychotomimetic side effects and impaired physiological neurotransmission [3] [10]. Glycine-site antagonists emerged as a promising alternative, as glycine is a mandatory co-agonist for NMDA receptor activation. By binding allosterically to the GluN1 subunit, these inhibitors selectively suppress pathological receptor overstimulation while preserving baseline function, offering a superior therapeutic window for neuroprotection [1] [2].
Table 1: Classes of NMDA Receptor Antagonists and Their Characteristics
Antagonist Class | Binding Site | Example Compounds | Advantages | Limitations |
---|---|---|---|---|
Competitive | Glutamate site | Selfotel | High specificity | Poor brain penetration; psychotomimetic effects |
Non-competitive | Channel pore | MK-801 | High potency | Severe neurotoxicity; dissociation issues |
Glycine-site | GluN1 subunit | ZD-9379; Gavestinel | Modulates pathological activation; fewer side effects | Limited clinical translation |
ZD-9379 (7-Chloro-2,3-dihydro-2-(4-methoxy-2-methylphenyl)pyridazino[4,5-b]quinoline-1,4,10(5H)trione) is a quinolinedione derivative developed by AstraZeneca in the 1990s. Its chemical design optimized brain penetrance and glycine-site affinity, achieving potent inhibition (Ki values in low micromolar range) with ≥98% purity [1]. Structural features include a chlorinated quinoline core and a methoxyphenyl substituent, enabling high selectivity for the NMDA receptor’s glycine co-agonist site without significant activity at other glutamate receptor subtypes [2]. Pharmacokinetic studies confirmed its blood-brain barrier permeability, a critical advance over earlier NMDA antagonists like the low-affinity channel blocker amantadine, which required high brain concentrations (48–386 µM) for efficacy [3]. ZD-9379 advanced to Phase 2 trials for pain and ischemic stroke but was later discontinued despite promising preclinical data [4].
Ischemic stroke induces a cascade of metabolic failures: energy depletion → loss of ionic gradients → neuronal depolarization → massive glutamate release. This overactivates NMDA receptors, particularly in the ischemic penumbra, accelerating calcium-mediated cytotoxicity and infarct expansion [5] [9]. ZD-9379 demonstrated robust neuroprotection in rodent stroke models, reducing infarct volume by 50–60% in permanent middle cerebral artery occlusion (MCAO). Crucially, efficacy persisted even when administered after ischemia onset, with a therapeutic window of ≥30 minutes post-occlusion [6] [8]. The compound also suppressed cortical spreading depolarizations (SDs)—peri-infarct depolarization waves that amplify metabolic stress and neuronal death. A strong correlation between SD frequency and infarct size (r=0.68, p=0.002) underscored ZD-9379’s dual mechanism: inhibiting excitotoxicity and SD propagation [6] [8].
Table 2: Key Preclinical Findings for ZD-9379 in Focal Ischemia Models
Study (Year) | Model | Dosing Regimen | Key Outcomes | Proposed Mechanism |
---|---|---|---|---|
Takano et al. (1997) | Rat pMCAO | 5 mg/kg bolus + 5 mg/kg/hr infusion (pre/post-occlusion) | 55% reduction in infarct volume; attenuated lesion progression on diffusion MRI | Glycine site blockade → reduced Ca²⁺ influx → suppressed metabolic crisis |
Tatlisumak et al. (1998) | Rat pMCAO | Same as above | 60% fewer spreading depressions; infarct reduction correlated with SD inhibition (p<0.01) | SD inhibition via NMDA receptor modulation → penumbral salvage |
Qiu et al. (1997) | Rat focal ischemia | Novel glycine antagonist protocol | Delayed ischemic lesion progression on high-resolution MRI | Stabilization of peri-infarct diffusion abnormalities |
Despite these advances, ZD-9379 and other glycine-site antagonists failed clinically due to complexities in human stroke pathophysiology and trial design limitations [5] [7]. Nevertheless, they remain vital tools for probing excitotoxicity mechanisms and refining neuroprotective strategies.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7